molecular formula C19H16FN3O2S B2581184 N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251652-11-5

N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No.: B2581184
CAS No.: 1251652-11-5
M. Wt: 369.41
InChI Key: JIWNCJSCCKFQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a novel synthetic compound designed for advanced pharmacological screening, integrating two pharmacologically significant heterocyclic systems: the 4-oxoquinoline scaffold and the thiazinane ring. The 4-oxoquinoline core is a well-established structure in medicinal chemistry, renowned for its broad-spectrum biological activities. Derivatives of this scaffold have demonstrated potent antibacterial profiles and are increasingly investigated for other applications, including antiviral and anticancer activities . The carboxamide group at the C-3 position, as seen in this compound, is frequently associated with enhanced bioactivity, as it can participate in critical hydrogen bonding interactions with biological targets . Furthermore, the integration of the thiazinane moiety adds another dimension of bioactivity, as this saturated six-membered ring containing nitrogen and sulfur is a key structural feature in compounds with documented anti-HIV, analgesic, and antimicrobial properties . The N-(2-fluorobenzyl) substituent is a common structural motif used in medicinal chemistry to influence the compound's pharmacokinetic properties and binding affinity. Researchers can leverage this high-value chemical entity to investigate new therapeutic possibilities, particularly in the realms of infectious diseases and oncology, where its distinct hybrid structure may reveal novel mechanisms of action. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-15-5-2-1-4-13(15)11-21-17(24)12-6-7-14-16(10-12)22-19-23(18(14)25)8-3-9-26-19/h1-2,4-7,10H,3,8-9,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWNCJSCCKFQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4F)N=C2SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazinoquinazoline core. Its empirical formula is C16H15FN4OC_{16}H_{15}FN_4O, and it has a molecular weight of approximately 300.32 g/mol. The presence of the fluorobenzyl group is hypothesized to enhance its biological activity by improving lipophilicity and receptor binding affinity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Antitumor Activity : Many quinazoline derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against breast and colon cancer cell lines .
  • Antibacterial Activity : Quinazoline derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Some show significant inhibition zones and minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Recent studies suggest that certain derivatives may inhibit CDK activity, which is crucial for cell cycle regulation and could be leveraged for antitumor therapies .

Biological Activity Data

Activity Type Cell Line/Organism IC50/MIC Value Reference
AntitumorMCF7 (breast cancer)16.70 µM
AntitumorHCT116 (colon cancer)12.54 µM
AntibacterialStaphylococcus aureus9 mm inhibition zone
AntibacterialEscherichia coli15 mm inhibition zone
CDK InhibitionVarious cancer cell lines17.0 µM

Case Studies

  • Antitumor Efficacy : A study synthesized several quinazoline derivatives and tested their efficacy against MCF7 and HCT116 cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Antibacterial Properties : Another investigation focused on the antibacterial activity of quinazoline derivatives against various pathogens. The study found that certain compounds were effective against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
  • CDK Inhibition Studies : A recent research effort highlighted the design and synthesis of quinazoline derivatives aimed at inhibiting CDKs. The findings suggested that these compounds could serve as promising candidates for further development in cancer therapeutics due to their selective inhibition profiles .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiazinoquinazoline core, which is known for its ability to interact with various biological targets. Its molecular formula is C₁₄H₁₃FN₄O₂S, with a molecular weight of approximately 334.35 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

Anticancer Activity

Research has indicated that derivatives of thiazinoquinazolines exhibit notable anticancer properties. For instance, compounds structurally related to N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide have shown cytotoxic effects against various cancer cell lines. A study highlighted that similar compounds demonstrated significant inhibition of cell growth in colon cancer and melanoma cell lines with GI50 values ranging from 0.25 to 0.69 μM .

Antibacterial and Antifungal Activity

Thiazinoquinazolines are also recognized for their antibacterial and antifungal properties. The incorporation of thiazole and thiadiazole fragments into the molecular structure has been linked to enhanced antimicrobial activity. For example, compounds derived from similar scaffolds have shown effectiveness against Mycobacterium smegmatis and Candida albicans .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, thiazine derivatives have been noted for their ability to inhibit elastase and other proteolytic enzymes, which are implicated in various pathological conditions including inflammation and cancer progression .

Case Study 1: Anticancer Efficacy

In a comprehensive screening by the National Cancer Institute (NCI), several thiazinoquinazoline derivatives were evaluated against a panel of 60 human cancer cell lines. Notably, certain derivatives exhibited promising anticancer activity with specific focus on their structure-activity relationship (SAR). The modification of the amino substituents was found to significantly impact the cytotoxicity profile .

Case Study 2: Antimicrobial Screening

A series of thiazine derivatives were synthesized and tested for antimicrobial activity against both bacterial and fungal strains. Among these compounds, some demonstrated MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future therapeutic agents against tuberculosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerColon CancerGI50 at 0.41–0.69 μM
AnticancerMelanomaGI50 at 0.48–13.50 μM
AntimicrobialMycobacterium smegmatisMIC 6.25 µg/ml
AntifungalCandida albicansSignificant growth inhibition
Enzyme InhibitionElastaseInhibition observed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The thiazino[2,3-b]quinazoline core distinguishes this compound from other heterocyclic systems. Key analogs include:

Triazino[2,3-c]quinazolin-2-ones ()
  • Core Structure : Triazine fused to quinazoline.
  • Substituents : Varied groups (e.g., 9-fluoro, 10-chloro, 4-methoxyphenyl).
  • Properties : High thermal stability (melting points >300°C) and demonstrated antimicrobial activity. The sulfur atom in the thioxo group may contribute to redox activity or metal chelation, enhancing bioactivity .
Thieno[2,3-c]quinoline Derivatives ()
  • Example: Hexahydrobenzo[f]thieno[2,3-c]quinoline hydrochloride.
  • Core Structure: Thiophene fused to quinoline.

Comparison: The thiazinoquinazoline core of the target compound may provide a balance between rigidity and solubility compared to triazine or thiophene-fused systems.

Substituent Effects

N-(3,4-dimethoxybenzyl)-6-oxo-thiazinoquinazoline-9-carboxamide ()
  • Substituent : 3,4-dimethoxybenzyl.
Fluorinated vs. Chlorinated Derivatives ()
  • Fluorine : Introduces electronegativity and lipophilicity, improving membrane permeability and target binding.
  • Chlorine : Larger atomic size may sterically hinder interactions but enhance halogen bonding.

Comparison : The 2-fluorobenzyl group in the target compound likely optimizes both electronic and steric effects for target engagement compared to bulkier substituents like 4-methoxyphenyl or chloro groups.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Activities
Target Compound Thiazino[2,3-b]quinazoline 2-fluorobenzyl High rigidity, potential antimicrobial
N-(3,4-dimethoxybenzyl)-... () Thiazino[2,3-b]quinazoline 3,4-dimethoxybenzyl Enhanced solubility, lower lipophilicity
Triazino[2,3-c]quinazolin-2-ones () Triazino[2,3-c]quinazoline Fluoro/chloro/methoxy Antimicrobial, high thermal stability
Hexahydrobenzo[f]thienoquinoline () Thieno[2,3-c]quinoline Hydrochloride salt π-electron rich, enzyme interaction

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Bioactivity Example
2-fluorobenzyl Electronegative Moderate-high Target-specific binding
3,4-dimethoxybenzyl Electron-donating Moderate Solubility enhancement
4-chlorophenyl Halogen bonding High Antimicrobial potency

*Estimated based on substituent characteristics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide?

  • Methodological Answer :

  • Step 1 : Start with a quinazolinone scaffold (e.g., 6-oxo-tetrahydrothiazinoquinazoline) and functionalize the 9-position with a carboxamide group via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduce the 2-fluorobenzyl moiety via reductive amination or alkylation under anhydrous conditions (e.g., using DMF as solvent and NaBH₃CN as reducing agent) .
  • Step 3 : Optimize reaction conditions (e.g., ethanol or ethyl acetate as solvents, 60–80°C, 12–24 hours) to achieve yields >70%, as demonstrated for analogous carboxamide derivatives .
  • Key Validation : Monitor purity via TLC/HPLC and confirm structural integrity using 1^1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z = [M+H]⁺) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • IR Spectroscopy : Identify characteristic peaks for C=O (1670–1720 cm⁻¹), C-F (1100–1250 cm⁻¹), and NH/amide bonds (3200–3350 cm⁻¹) .
  • 1^1H/13^{13}C NMR : Analyze aromatic protons (δ 6.8–8.2 ppm), fluorobenzyl methylene (δ 4.5–5.0 ppm), and carboxamide NH (δ 10–12 ppm) .
  • Mass Spectrometry : Use LC-MS (ESI+) to confirm molecular weight (e.g., m/z = 425.5 for C₂₂H₂₃N₃O₄S analogs) and detect fragmentation patterns .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Bioluminescence Inhibition Assay : Adapt protocols from marine bacteria (e.g., Photobacterium leiognathus), where compound dilutions (1–100 µM) are incubated with bacterial suspensions. Measure luminescence inhibition at 25°C over 10–18 hours to assess acute/chronic toxicity .
  • Antimicrobial Testing : Use agar diffusion or microbroth dilution (MIC) against Gram-positive/negative strains, referencing triazinoquinazoline derivatives with IC₅₀ values <50 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the fluorobenzyl group (e.g., 3-F, 4-Cl, or 2,6-diF analogs) to assess electronic/steric effects on target binding. Compare yields and bioactivity (e.g., 2,6-diF derivatives in showed 45% yield but enhanced activity).
  • Scaffold Hybridization : Fuse with triazino or thiadiazole rings (e.g., as in ) to enhance π-π stacking or hydrogen bonding.
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .

Q. How should researchers address contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Control Standardization : Include positive controls (e.g., fluoroquinolones for antimicrobial assays) and normalize data to solvent/DMSO effects .
  • Statistical Validation : Apply ANOVA/Tukey tests to compare replicates. For example, if luminescence inhibition varies ±15%, increase sample size (n ≥ 6) and use stricter significance thresholds (p < 0.01) .
  • Mechanistic Follow-Up : Use SPR or ITC to measure direct target binding, resolving false positives from assay artifacts .

Q. What computational strategies can predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with SMILES strings (e.g., from ) to model interactions with enzymes like dihydrofolate reductase or bacterial topoisomerases.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å).
  • QSAR Modeling : Train models with descriptors (e.g., polar surface area, H-bond donors) from analogs in to prioritize synthetic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.